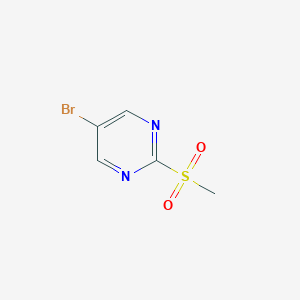

5-Bromo-2-(methylsulphonyl)pyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 262216. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-methylsulfonylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2S/c1-11(9,10)5-7-2-4(6)3-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVIRMXABVKJKAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50312786 | |

| Record name | 5-Bromo-2-(methylsulphonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50312786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38275-48-8 | |

| Record name | 5-Bromo-2-(methylsulfonyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38275-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 262216 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038275488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 38275-48-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=262216 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-2-(methylsulphonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50312786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 38275-48-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-(methylsulfonyl)pyrimidine

CAS Number: 38275-48-8

This technical guide provides a comprehensive overview of 5-Bromo-2-(methylsulfonyl)pyrimidine, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role in the creation of targeted therapeutics.

Core Chemical and Physical Data

5-Bromo-2-(methylsulfonyl)pyrimidine is a solid, organic compound with the empirical formula C₅H₅BrN₂O₂S.[1] Its chemical structure is characterized by a pyrimidine ring substituted with a bromine atom at the 5-position and a methylsulfonyl group at the 2-position. The methylsulfonyl group acts as a potent electron-withdrawing group, which significantly enhances the electrophilicity of the pyrimidine ring, making it a versatile reagent for nucleophilic substitution reactions.[2]

| Property | Value | Reference |

| CAS Number | 38275-48-8 | [1] |

| Molecular Formula | C₅H₅BrN₂O₂S | [1] |

| Molecular Weight | 237.07 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 130-133 °C | [1] |

| SMILES String | CS(=O)(=O)c1ncc(Br)cn1 | [1] |

| InChI Key | MVIRMXABVKJKAR-UHFFFAOYSA-N | [1] |

Synthesis Protocol

The synthesis of 5-Bromo-2-(methylsulfonyl)pyrimidine is most commonly achieved through the oxidation of its precursor, 5-bromo-2-(methylthio)pyrimidine. The following is a detailed experimental protocol for this conversion.

Experimental Protocol: Oxidation of 5-bromo-2-(methylthio)pyrimidine

Materials:

-

5-bromo-2-(methylthio)pyrimidine

-

Methanol

-

Oxone® (potassium peroxymonosulfate)

-

4N aqueous sodium hydroxide solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Water

Procedure:

-

Dissolve 10.0 g (48.8 mmol) of 5-bromo-2-(methylthio)pyrimidine in 195 mL of methanol.[3]

-

In a separate vessel, prepare a solution of 94.6 g (154 mmol) of Oxone® in 500 mL of water.[3]

-

Alternately add the Oxone® solution and a 4N aqueous sodium hydroxide solution (40 mL, 160 mmol) to the solution of 5-bromo-2-(methylthio)pyrimidine in batches. Maintain the reaction temperature and a pH between 2 and 3 throughout the addition.[3]

-

After the complete addition of the reagents, stir the reaction mixture at room temperature for 2 hours.[3]

-

Upon completion of the reaction, dilute the mixture with 500 mL of water.[3]

-

Extract the aqueous mixture with ethyl acetate (2 x 500 mL).[3]

-

Adjust the pH of the aqueous layer to 7 and perform another extraction with ethyl acetate.[3]

-

Combine all the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the final product, 5-bromo-2-(methylsulfonyl)pyrimidine.[3]

Expected Yield: Approximately 9.23 g (80%).[3]

Characterization:

-

¹H-NMR (300 MHz, DMSO-d6): δ 9.28 (s, 2H), 3.37 (s, 3H).[3]

-

Mass Spectrometry (ESI): m/z [M + H]⁺ 237 (⁷⁹Br).[3]

Applications in Drug Discovery and Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs due to its ability to mimic the endogenous components of DNA and RNA.[4][5] 5-Bromo-2-(methylsulfonyl)pyrimidine serves as a crucial intermediate in the synthesis of complex, biologically active molecules, particularly in the development of targeted therapies.

Its utility stems from the reactivity of the pyrimidine ring, which is activated by the electron-withdrawing methylsulfonyl group. This facilitates nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups and the construction of diverse molecular architectures.[2]

Building Block for Protein Degraders

5-Bromo-2-(methylsulfonyl)pyrimidine is classified as a building block for protein degraders. These are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The pyrimidine moiety can serve as a core scaffold or a linking element in the design of these novel therapeutic agents.

Intermediate in the Synthesis of Endothelin Receptor Antagonists

A notable application of this compound is in the synthesis of Macitentan, an orally active, potent dual endothelin receptor antagonist.[6][7] Macitentan is used for the treatment of pulmonary arterial hypertension. In the synthesis of Macitentan and related analogs, 5-bromo-2-(methylsulfonyl)pyrimidine is reacted with an alcohol under basic conditions to form an ether linkage, a key step in the construction of the final drug molecule.[6]

The pyrimidine ring and its substituents in this context are crucial for the molecule's affinity and potency at both the ETₐ and ETₑ receptors.[6]

Visualizing Workflows and Molecular Interactions

Diagram 1: Synthesis Workflow

Caption: Synthesis of 5-Bromo-2-(methylsulfonyl)pyrimidine.

Diagram 2: Role in Targeted Drug Synthesis

Caption: Role as a key building block in drug synthesis.

Safety and Handling

5-Bromo-2-(methylsulfonyl)pyrimidine is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed and causes eye irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Bromo-2-(methylsulfonyl)pyrimidine is a valuable and versatile building block in the field of drug discovery and development. Its unique chemical properties, particularly the enhanced electrophilicity of the pyrimidine ring, make it an ideal starting material for the synthesis of a wide range of complex molecules with significant biological activity. Its established role in the synthesis of approved drugs like Macitentan underscores its importance for medicinal chemists and researchers working on the next generation of targeted therapeutics.

References

- 1. 5-Bromo-2-(methylsulfonyl)pyrimidine 97 38275-48-8 [sigmaaldrich.com]

- 2. 5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine | 79091-24-0 | Benchchem [benchchem.com]

- 3. 5-BROMO-2-METHANESULFONYL-PYRIMIDINE | 38275-48-8 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 5-Bromo-2-(methylsulphonyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-(methylsulphonyl)pyrimidine, a key intermediate in the synthesis of biologically active molecules. The document details its physicochemical properties, a robust synthesis protocol, and its application in the development of kinase inhibitors, providing a logical workflow for its use in drug discovery.

Core Compound Properties

This compound is a versatile heterocyclic compound frequently utilized in medicinal chemistry. Its value lies in the differential reactivity of its two key functional groups: the methylsulfonyl group at the 2-position, which acts as an excellent leaving group for nucleophilic aromatic substitution (SNAr), and the bromo group at the 5-position, which is amenable to various cross-coupling reactions. This dual reactivity allows for the sequential and regioselective introduction of different substituents, making it a valuable scaffold for building diverse molecular libraries.

A summary of its key quantitative data is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 237.07 g/mol | |

| Molecular Formula | C₅H₅BrN₂O₂S | |

| CAS Number | 38275-48-8 | |

| Melting Point | 130-133 °C | |

| Appearance | Solid | |

| SMILES String | CS(=O)(=O)c1ncc(Br)cn1 | |

| InChI Key | MVIRMXABVKJKAR-UHFFFAOYSA-N |

Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound. This procedure outlines the oxidation of the corresponding methylthio-pyrimidine precursor.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 5-bromo-2-(methylthio)pyrimidine.

Materials:

-

5-bromo-2-(methylthio)pyrimidine

-

Methanol

-

Oxone® (Potassium peroxymonosulfate)

-

4N aqueous sodium hydroxide solution

-

Water (deionized)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 5-bromo-2-methylthiopyrimidine (10.0 g, 48.8 mmol) in methanol (195 mL).

-

Prepare a solution of Oxone® (94.6 g, 154 mmol, 3.16 eq.) in water (500 mL).

-

In an alternating fashion, add the Oxone® solution and a 4N aqueous sodium hydroxide solution (40 mL, 160 mmol, 3.28 eq.) to the methanol solution in batches. It is crucial to control the temperature and maintain the pH of the reaction mixture between 2 and 3 during the addition.

-

After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

-

Upon completion of the reaction, add water (500 mL) to dilute the mixture.

-

Extract the mixture with ethyl acetate (2 x 500 mL).

-

Adjust the aqueous layer to pH 7 and perform an additional extraction with ethyl acetate.

-

Combine all the organic layers and dry them over anhydrous magnesium sulfate.

-

Concentrate the dried organic solution under reduced pressure to yield the final product, 5-bromo-2-(methylsulfonyl)pyrimidine.

Expected Yield: Approximately 9.23 g (80%). The product can often be used in subsequent reactions without further purification.

Characterization: The product can be characterized by ¹H-NMR (300 MHz, DMSO-d6) and mass spectrometry (ESI). Expected results are: ¹H-NMR δ 9.28 (s, 2H), 3.37 (s, 3H); MS (ESI): m/z [M + H]⁺ 237 (⁷⁹Br).

Application in Drug Discovery: A Workflow for Kinase Inhibitor Synthesis

This compound is a valuable starting material for the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. The pyrimidine scaffold is a privileged structure in this context, often mimicking the purine core of ATP to competitively bind to the kinase's ATP-binding site.[1] The following workflow illustrates the strategic use of this compound in a drug discovery campaign targeting a specific kinase.

Caption: A logical workflow for the synthesis and evaluation of kinase inhibitors.

Detailed Methodology for Kinase Inhibitor Synthesis

The following protocol is a generalized example of a nucleophilic aromatic substitution reaction, which is the first key step in the workflow diagram above.

Objective: To synthesize a 2-amino-5-bromopyrimidine derivative via SNAr.

Materials:

-

This compound

-

A desired primary or secondary amine (e.g., a substituted aniline) (1.1 eq)

-

A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA) (1.5 - 2.0 eq)

-

A suitable solvent (e.g., Isopropanol, Dioxane, or N,N-Dimethylformamide - DMF)

Procedure:

-

In a reaction vessel, dissolve this compound (1.0 eq) in the chosen solvent.

-

Add the amine (1.1 eq) and the base (e.g., DIPEA) to the solution.

-

Stir the reaction mixture at an appropriate temperature (ranging from room temperature to elevated temperatures, depending on the reactivity of the amine) for a period of 2 to 24 hours.

-

Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to obtain the desired 2-amino-5-bromopyrimidine derivative.

Role in Targeting Cellular Signaling Pathways

The 2,5-disubstituted pyrimidine derivatives synthesized from this compound are often designed to inhibit specific protein kinases. These kinases are critical components of cellular signaling pathways that regulate processes such as cell growth, proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of many diseases, including cancer. For instance, Aurora kinases are a family of serine/threonine kinases that are essential for mitotic progression. Their overexpression is linked to various cancers, making them attractive therapeutic targets.[1]

Caption: Inhibition of the Aurora Kinase signaling pathway by a pyrimidine-based inhibitor.

By acting as a versatile starting material, this compound enables the synthesis of potent and selective inhibitors that can modulate such pathways, offering a promising avenue for the development of novel therapeutics.

References

5-Bromo-2-(methylsulphonyl)pyrimidine chemical properties

An In-depth Technical Guide to 5-Bromo-2-(methylsulphonyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and analytical data for this compound, a key intermediate in pharmaceutical and agrochemical research.

Chemical Properties and Identifiers

This compound is a solid, crystalline compound.[1] The presence of a bromine atom and an electron-withdrawing methylsulfonyl group on the pyrimidine ring makes it a versatile building block for various chemical transformations.[2]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 38275-48-8 |

| Molecular Formula | C₅H₅BrN₂O₂S |

| Molecular Weight | 237.07 g/mol |

| InChI Key | MVIRMXABVKJKAR-UHFFFAOYSA-N |

| SMILES String | CS(=O)(=O)c1ncc(Br)cn1 |

| MDL Number | MFCD00508247 |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Melting Point | 130-133 °C | [1][3] |

| Boiling Point | 393.7 ± 34.0 °C (Predicted) | [1][3] |

| Density | 1.771 ± 0.06 g/cm³ (Predicted) | [1][3] |

| pKa | -4.78 ± 0.22 (Predicted) | [1][3] |

| Appearance | White crystalline powder | [1] |

| Storage | Sealed in a dry, room temperature environment. | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data Summary

| Technique | Data |

| ¹H-NMR (300 MHz, DMSO-d₆) | δ 9.28 (s, 2H), 3.37 (s, 3H)[4] |

| Mass Spectrometry (ESI) | m/z [M + H]⁺ 237 (⁷⁹Br)[4] |

Synthesis and Experimental Protocols

The primary synthesis route for this compound involves the oxidation of its thioether precursor, 5-bromo-2-methylthiopyrimidine.[1][4]

Experimental Protocol: Synthesis from 5-bromo-2-methylthiopyrimidine[2][5]

Materials:

-

5-bromo-2-methylthiopyrimidine (10.0 g, 48.8 mmol)

-

Methanol (195 mL)

-

Oxone® (94.6 g, 154 mmol)

-

4N aqueous sodium hydroxide solution (40 mL, 160 mmol)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Water

Procedure:

-

Dissolve 5-bromo-2-methylthiopyrimidine in methanol.

-

In an alternating fashion, add batches of an aqueous solution of Oxone® and the 4N aqueous sodium hydroxide solution. During this addition, maintain the reaction temperature and a pH between 2 and 3.

-

After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

-

Upon completion, dilute the mixture with water (500 mL) and extract with ethyl acetate (2 x 500 mL).

-

Adjust the aqueous layer to pH 7 and perform another extraction with ethyl acetate.

-

Combine all organic layers, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

This process yields the target product, 5-bromo-2-(methylsulfonyl)pyrimidine, which can often be used in subsequent reactions without further purification.[1][4]

Caption: Synthesis workflow for this compound.

Reactivity and Applications in Drug Discovery

The pyrimidine scaffold is a prominent feature in numerous biologically active compounds, including approved drugs.[5][6] Derivatives of pyrimidine are known to exhibit a wide range of activities, such as anticancer, antiviral, and antimicrobial effects.[5][6][7]

This compound serves as a valuable intermediate in the synthesis of more complex molecules.[8][9] The methylsulfonyl group at the 2-position and the bromine at the 5-position are key functional groups that can be readily displaced or participate in cross-coupling reactions, respectively. This dual reactivity allows for the strategic introduction of various substituents to build molecular diversity. For instance, it has been used in the synthesis of potent dual endothelin receptor antagonists.[9]

Caption: Logical relationship of this compound in synthesis.

Safety Information

This compound is classified with the GHS07 pictogram, indicating it can be harmful if swallowed and causes eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

Table 4: Hazard and Precautionary Statements

| Code | Statement |

| H302 | Harmful if swallowed |

| H319 | Causes serious eye irritation |

| P264 | Wash hands thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

References

- 1. 5-BROMO-2-METHANESULFONYL-PYRIMIDINE CAS#: 38275-48-8 [m.chemicalbook.com]

- 2. 5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine | 79091-24-0 | Benchchem [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. 5-BROMO-2-METHANESULFONYL-PYRIMIDINE | 38275-48-8 [chemicalbook.com]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Promising Antidiabetic and Antimicrobial Agents Based on Fused Pyrimidine Derivatives: Molecular Modeling and Biological Evaluation with Histopathological Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-(methylsulphonyl)pyrimidine

This technical guide provides a comprehensive overview of the synthesis of 5-bromo-2-(methylsulphonyl)pyrimidine from its precursor, 5-bromo-2-methylthiopyrimidine. The primary method detailed is the oxidation of the methylthio group to a methylsulfonyl group, a critical transformation in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Reaction Overview

The synthesis involves the oxidation of the sulfur atom in 5-bromo-2-methylthiopyrimidine. This transformation significantly alters the electronic properties of the pyrimidine ring, making the 2-position an excellent leaving group for subsequent nucleophilic aromatic substitution reactions. The most commonly employed oxidizing agent for this purpose is potassium peroxymonosulfate, commercially known as Oxone®.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from 5-bromo-2-methylthiopyrimidine using Oxone®.

| Parameter | Value | Reference |

| Starting Material | 5-bromo-2-methylthiopyrimidine | [1] |

| Oxidizing Agent | Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | [1] |

| Stoichiometry (Oxone®) | 3.16 equivalents | [1] |

| Solvent | Methanol/Water | [1] |

| Temperature | Room Temperature | [1] |

| Reaction Time | 2 hours | [1] |

| pH | Maintained between 2 and 3 | [1] |

| Yield | 80% | [1] |

Experimental Protocol

This section details the step-by-step procedure for the synthesis of this compound.

Materials:

-

5-bromo-2-methylthiopyrimidine

-

Oxone®

-

Methanol

-

Deionized Water

-

4N Aqueous Sodium Hydroxide Solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

Procedure:

-

Dissolution of Starting Material: In a suitable reaction vessel, dissolve 10.0 g (48.8 mmol) of 5-bromo-2-methylthiopyrimidine in 195 mL of methanol.[1]

-

Preparation of Oxidant Solution: In a separate beaker, prepare a solution of 94.6 g (154 mmol, 3.16 eq.) of Oxone® in 500 mL of deionized water.[1]

-

Reaction Setup: Place the reaction vessel containing the methanolic solution of the starting material in an ice bath to control the temperature during the addition of the oxidant.

-

Addition of Reagents: Add the aqueous Oxone® solution and a 4N aqueous sodium hydroxide solution (40 mL, 160 mmol, 3.28 eq.) to the reaction mixture in batches, alternating between the two. It is crucial to monitor the pH of the reaction mixture and maintain it between 2 and 3 throughout the addition.[1]

-

Reaction Monitoring: After the complete addition of the reagents, allow the reaction mixture to stir at room temperature for 2 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup - Quenching and Extraction: Upon completion of the reaction, add 500 mL of water to dilute the mixture.[1] Extract the aqueous layer with ethyl acetate (2 x 500 mL).[1]

-

pH Adjustment and Further Extraction: Adjust the pH of the aqueous layer to 7 and perform an additional extraction with ethyl acetate.[1]

-

Drying and Concentration: Combine all the organic layers and dry them over anhydrous magnesium sulfate.[1] Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Product Isolation: The resulting product, 5-bromo-2-(methylsulfonyl)pyrimidine, is obtained as a solid with a yield of approximately 80% (9.23 g).[1] The product can often be used in subsequent reactions without further purification.[1]

Characterization Data:

-

¹H-NMR (300 MHz, DMSO-d₆): δ 9.28 (s, 2H), 3.37 (s, 3H).[1]

-

Mass Spectrometry (ESI): m/z [M + H]⁺ 237 (⁷⁹Br).[1]

Alternative Oxidizing Agents

While Oxone® is a highly effective and commonly used reagent for this transformation due to its stability, ease of handling, and non-toxic nature, other oxidizing agents can also be employed.[2] Meta-chloroperoxybenzoic acid (m-CPBA) is another versatile oxidant capable of converting sulfides to sulfones.[3][4] To achieve the sulfone, at least 2.2 equivalents of m-CPBA are typically required, and the reaction is often allowed to warm to room temperature.[3] The workup for an m-CPBA oxidation involves quenching excess peracid with a saturated aqueous solution of sodium sulfite and removing the m-chlorobenzoic acid byproduct by washing with a saturated aqueous sodium bicarbonate solution.[3]

Visualization of the Synthesis

The following diagrams illustrate the chemical transformation and a simplified workflow of the experimental procedure.

Caption: Chemical transformation of 5-bromo-2-methylthiopyrimidine to 5-bromo-2-(methylsulfonyl)pyrimidine.

Caption: Simplified experimental workflow for the synthesis.

References

An In-depth Technical Guide on the Core Mechanism of Action: 5-Bromo-2-(methylsulphonyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-(methylsulphonyl)pyrimidine belongs to the class of 2-sulfonylpyrimidines (2-SPs), which have emerged as a significant class of electrophilic "warheads" for covalent inhibitors. The core mechanism of action revolves around its ability to act as a highly tunable agent for the chemoselective S-arylation of cysteine residues on target proteins. The presence of the electron-withdrawing methylsulfonyl group at the C2 position, combined with a bromine atom at the C5 position, significantly enhances the electrophilicity of the pyrimidine ring. This activation facilitates a nucleophilic aromatic substitution (SNAr) reaction with the thiol side chain of cysteine residues. This covalent and often irreversible modification of the target protein leads to the modulation of its biological activity. The reactivity of the 2-SP scaffold can be finely tuned over nine orders of magnitude by strategic functionalization of the pyrimidine ring, making it a versatile tool in modern covalent ligand discovery.[1][2][3]

Core Mechanism of Action: Covalent Cysteine Modification

The primary mechanism of action for this compound is the covalent modification of cysteine residues in proteins.[3][4][5] This process occurs via a Nucleophilic Aromatic Substitution (SNAr) reaction.

Key Steps:

-

Non-covalent Binding: Initially, the inhibitor reversibly associates with the target protein, positioning the electrophilic pyrimidine ring in close proximity to a nucleophilic cysteine residue within a binding pocket.[6]

-

Nucleophilic Attack: The deprotonated thiol group (thiolate anion) of the cysteine residue acts as a potent nucleophile. It attacks the electron-deficient C2 carbon of the pyrimidine ring.

-

Formation of Meisenheimer Complex: This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex.

-

Leaving Group Departure: The complex collapses with the departure of the methylsulfinate anion (CH₃SO₂⁻), a stable leaving group.

-

Covalent Adduct Formation: The final product is a stable thioether bond between the pyrimidine ring and the cysteine residue of the target protein, leading to its irreversible inhibition or modulation.[1]

The methylsulfonyl (–SO₂Me) group is a critical feature, acting as an excellent leaving group and significantly enhancing the electrophilicity of the C2 position, making it highly susceptible to nucleophilic attack.[7] The bromine atom at the C5 position further activates the ring through its electron-withdrawing inductive effect, increasing the reaction rate.[4][5]

Figure 1: General workflow of covalent inhibition via SNAr mechanism.

Structure-Reactivity Relationship (SRR)

The reactivity of the 2-sulfonylpyrimidine scaffold is highly tunable, a key advantage for designing targeted covalent inhibitors.[2] The goal is to balance the reactivity to ensure specific modification of the target cysteine without off-target reactions with other biological nucleophiles like glutathione (GSH).[4]

-

Substitution at C5: This position has the most significant impact on reactivity. Electron-withdrawing groups (EWGs) like -NO₂ or -CF₃ drastically increase the SNAr reaction rate by several orders of magnitude compared to an unsubstituted pyrimidine.[4][5] Conversely, electron-donating groups (EDGs) at this position decrease reactivity.[2]

-

Leaving Group: The methylsulfonyl group is a superior leaving group compared to chloro or methylthio substituents, which are significantly less reactive under similar conditions.[4][5]

This tunable reactivity allows for the development of inhibitors with specific kinetic profiles, a critical aspect of modern drug design.[1][3]

Quantitative Data

The following table summarizes representative kinetic data for the reaction of various 2-sulfonylpyrimidine derivatives with nucleophiles, illustrating the structure-reactivity relationship. This data is extracted from studies on the broader class of 2-SPs to provide context for the reactivity of the 5-Bromo substituted variant.

| Compound/Warhead | Substituent at C5 | Nucleophile | Rate Constant (k) at pH 7.0 (M⁻¹s⁻¹) | Reference |

| 2-Sulfonylpyrimidine (Reference) | -H | GSH | ~1.2 x 10⁻² | [4][5] |

| 2-Sulfonylpyrimidine | -NO₂ | GSH | Drastically Increased (3.5-6 orders of magnitude) | [4][5] |

| 2-Sulfonylpyrimidine | -COOMe | GSH | Drastically Increased (3.5-6 orders of magnitude) | [4][5] |

| 2-Sulfonylpyrimidine | -CF₃ | GSH | Drastically Increased (3.5-6 orders of magnitude) | [4][5] |

| 2-Methysulfonylbenzothiazole | N/A | GSH | ~0.23 | [4][5] |

| 1-phenyl 5-methylsulfonyl tetrazole | N/A | GSH | ~4.3 | [4][5] |

Note: Specific kinetic data for the 5-Bromo variant was not found in the provided search results, but its reactivity is expected to be significantly higher than the unsubstituted reference compound due to the inductive electron-withdrawing nature of bromine.

Potential Biological Targets and Applications

The 2-sulfonylpyrimidine scaffold, including 5-bromo derivatives, is a versatile warhead used to develop targeted covalent inhibitors for a range of protein classes. The pyrimidine core is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[8][9]

-

Protein Kinases: Many kinase inhibitors target a non-catalytic cysteine residue near the active site. The 2-SP scaffold has been investigated as a replacement for traditional warheads like acrylamides in developing inhibitors for kinases such as Bruton's tyrosine kinase (BTK).[2]

-

p53 Cancer Mutants: 2-methylsulfonyl pyrimidine derivatives have been reported as stabilizers of thermolabile p53 cancer mutants, a mechanism that involves covalent modification of cysteine residues.[1][4][5]

-

Protein-Protein Interactions (PPIs): The pyrimidine scaffold is being explored for the development of molecules that can modulate or inhibit protein-protein interactions, which are challenging but attractive drug targets.[10]

-

General Proteomics: Due to their chemoselectivity for cysteine, 2-SP derivatives are used as "capping" agents in proteomics to label and identify reactive cysteine residues in the proteome.[1][4][5]

Experimental Protocols

Synthesis of 5-Bromo-2-(methylsulfonyl)pyrimidine

This protocol describes a general method for the synthesis of the title compound from its methylthio precursor.

Materials:

-

5-bromo-2-methylthiopyrimidine

-

Methanol

-

Oxone® (potassium peroxymonosulfate)

-

4N Sodium Hydroxide (NaOH) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 5-bromo-2-methylthiopyrimidine (e.g., 10.0 g, 48.8 mmol) in methanol (195 mL).

-

Prepare an aqueous solution of Oxone® (e.g., 94.6 g, 154 mmol).

-

In an alternating pattern, add the Oxone® solution and 4N aqueous NaOH solution to the reaction mixture in batches. Control the temperature and maintain the pH between 2 and 3 during the addition.

-

After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

-

Upon completion, dilute the reaction with water (500 mL).

-

Extract the mixture with ethyl acetate (2 x 500 mL).

-

Adjust the aqueous layer to pH 7 and perform another extraction with ethyl acetate.

-

Combine all organic layers, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the final product, 5-bromo-2-(methylsulfonyl)pyrimidine.[11]

Assay for Cysteine Reactivity (General Workflow)

This protocol outlines a general workflow to assess the reactivity of an electrophilic warhead like 5-Bromo-2-(methylsulfonyl)pyrimidine with a model thiol-containing molecule such as glutathione (GSH).

Figure 2: General workflow for assessing cysteine reactivity.

Conclusion

This compound is a potent and versatile electrophilic agent whose core mechanism of action is the covalent S-arylation of protein cysteine residues via a nucleophilic aromatic substitution reaction. The high degree of tunability in the reactivity of the 2-sulfonylpyrimidine scaffold, achieved through substitution on the pyrimidine ring, makes it an exceptionally valuable warhead in the design of targeted covalent inhibitors. Its application spans multiple therapeutic areas, from oncology to the modulation of protein-protein interactions, highlighting its significance for researchers in drug discovery and chemical biology. Further investigation into specific protein targets will continue to expand its utility in developing novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine | 79091-24-0 | Benchchem [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Revisiting Pyrimidine-Embedded Molecular Frameworks to Probe the Unexplored Chemical Space for Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-BROMO-2-METHANESULFONYL-PYRIMIDINE | 38275-48-8 [chemicalbook.com]

5-Bromo-2-(methylsulphonyl)pyrimidine safety and handling

An In-depth Technical Guide to the Safety and Handling of 5-Bromo-2-(methylsulphonyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No: 38275-48-8), a heterocyclic building block utilized in pharmaceutical and chemical research. Adherence to proper safety protocols is critical when handling this compound.

Chemical Identification and Properties

This compound is a white crystalline solid.[1][2] It is identified by the following properties:

| Property | Value | Reference |

| CAS Number | 38275-48-8 | [1] |

| Molecular Formula | C₅H₅BrN₂O₂S | [1] |

| Molecular Weight | 237.07 g/mol | [1] |

| Melting Point | 130-133 °C | [1][2] |

| Form | Crystalline Powder / Solid | [1] |

| Synonyms | 5-bromo-2-methylsulfonylpyrimidine, NSC 262216 | [1][3] |

Hazard Identification and Classification

The compound is classified as hazardous according to the Globally Harmonized System (GHS).[3] The primary hazards are acute oral toxicity and serious eye irritation.

| Hazard Classification | Code | Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |

| Serious Eye Irritation | H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |

Precautionary Statements Summary:

-

Prevention: Wash hands and exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, clothing, and eye/face protection.[3][4]

-

Response: If swallowed, seek medical help. Rinse mouth. If in eyes, rinse cautiously with water for several minutes; remove contact lenses if present and easy to do, and continue rinsing.[3]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[3][4]

Handling and Personal Protection

Proper handling and the use of Personal Protective Equipment (PPE) are essential to minimize exposure risk.

Engineering Controls

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder to avoid dust formation.[5] Eyewash stations and safety showers must be readily accessible.[6][7]

Personal Protective Equipment (PPE)

| PPE Type | Specification | Rationale |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] | Protects against dust particles and splashes, preventing serious eye irritation.[3] |

| Skin Protection | Impervious, chemical-resistant gloves (e.g., nitrile). A lab coat or coveralls should be worn to prevent skin contact.[3][8] | Prevents skin contact with the chemical. |

| Respiratory Protection | For operations that may generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded.[3] | Protects against inhalation of harmful dust. |

Experimental Protocols

General Synthesis Workflow

A general procedure for the synthesis of this compound involves the oxidation of 5-bromo-2-methylthiopyrimidine.[1][2]

Materials:

-

5-bromo-2-methylthiopyrimidine

-

Methanol

-

Oxone®

-

4N Sodium Hydroxide (aqueous solution)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

Procedure:

-

In an alternating pattern, add an aqueous solution of Oxone® and 4N aqueous sodium hydroxide. Maintain the temperature and keep the pH between 2 and 3 during this addition.[1][2]

-

After the addition is complete, stir the reaction mixture at room temperature for 2 hours.[1][2]

-

Dilute the mixture with water and perform an extraction with ethyl acetate.[1][2]

-

Adjust the aqueous layer to pH 7 and re-extract with ethyl acetate.[1][2]

-

Combine the organic layers, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the final product.[1][2]

General Laboratory Handling Protocol

-

Receiving and Storage: Upon receipt, inspect the container for damage. Store the tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3][4][6]

-

Weighing: Weigh the solid compound in a chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.

-

Solution Preparation: When preparing solutions, add the solid slowly to the solvent to avoid splashing. Handle over plastic-backed absorbent pads to contain any minor spills.[8]

-

Waste Disposal: Dispose of waste material in a designated, labeled chemical waste container. Do not empty into drains.[4][8] Chemical waste must be disposed of through a licensed disposal company in accordance with all applicable regulations.[5]

First Aid and Emergency Procedures

Immediate and appropriate action is crucial in the event of exposure or a spill.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Ingestion | Rinse mouth with water. Get medical help.[3] Do NOT induce vomiting.[5] |

| Eye Contact | Immediately rinse with pure water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][5] |

| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[3][5] |

| Inhalation | Move the victim into fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5] |

Accidental Release Measures

-

Personnel: Evacuate personnel to a safe area. Ensure adequate ventilation.[5] Only properly protected and trained personnel should clean up spills.[8]

-

Containment: Avoid dust formation.[5] For liquid spills, use absorbent pads. For solid spills, sweep or shovel the material into a suitable, closed container for disposal.[8]

-

Cleanup: Clean the spill area thoroughly with a detergent solution followed by water.[8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[3][5][6]

-

Protective Actions: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][4][5]

-

Hazardous Combustion Products: Combustion may produce carbon oxides, nitrogen oxides (NOx), sulfur oxides, and hydrogen bromide gas.[4][5]

Biological Activity Context

While specific signaling pathways for this compound are not extensively documented, pyrimidine derivatives are a significant class of compounds in medicinal chemistry. They are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[9][10][11][12] Structurally related compounds have been shown to possess antitumor activity by inhibiting enzymes involved in DNA and RNA synthesis.[13] Researchers working with this compound should consider its potential for biological activity and handle it accordingly.

References

- 1. 5-BROMO-2-METHANESULFONYL-PYRIMIDINE | 38275-48-8 [chemicalbook.com]

- 2. 5-BROMO-2-METHANESULFONYL-PYRIMIDINE CAS#: 38275-48-8 [m.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. fishersci.com [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. uwyo.edu [uwyo.edu]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. Promising Antidiabetic and Antimicrobial Agents Based on Fused Pyrimidine Derivatives: Molecular Modeling and Biological Evaluation with Histopathological Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpsr.com [ijpsr.com]

- 13. Synthesis and antitumor activity of 5-bromo-1-mesyluracil - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 5-Bromo-2-(methylsulfonyl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Bromo-2-(methylsulfonyl)pyrimidine, a key intermediate in pharmaceutical synthesis. Due to its role in the development of novel therapeutics, understanding its solubility in various organic solvents is critical for process optimization, formulation development, and analytical method design. While specific quantitative solubility data for 5-Bromo-2-(methylsulfonyl)pyrimidine is not widely available in published literature, this guide synthesizes qualitative information, data from analogous compounds, and general principles to provide a thorough understanding of its solubility characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Bromo-2-(methylsulfonyl)pyrimidine is presented below. These properties influence its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₅H₅BrN₂O₂S | |

| Molecular Weight | 237.07 g/mol | |

| Melting Point | 130-133 °C | |

| Appearance | Solid | |

| pKa (Predicted) | -4.78 ± 0.22 | [1] |

Solubility in Organic Solvents

The table below summarizes the expected solubility of 5-Bromo-2-(methylsulfonyl)pyrimidine in common organic solvents, based on available information for structurally similar compounds and general solubility principles.

| Solvent | Solvent Type | Expected Solubility | Rationale/Supporting Evidence |

| Methanol | Protic | Soluble | A related compound, Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate, is reported to be soluble in methanol.[3] The synthesis of the target compound also utilizes methanol as a solvent.[2] |

| Ethanol | Protic | Likely Soluble | Similar to methanol, ethanol is a polar protic solvent and is expected to dissolve the compound. Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate is soluble in ethanol.[3] |

| Isopropanol | Protic | Moderately Soluble | As a less polar alcohol compared to methanol and ethanol, isopropanol is expected to be a moderately effective solvent. |

| Acetone | Polar Aprotic | Likely Soluble | Acetone is a versatile polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Acetonitrile | Polar Aprotic | Likely Soluble | Acetonitrile is a common solvent in organic synthesis and chromatography and is expected to solubilize the compound. |

| Tetrahydrofuran (THF) | Polar Aprotic | Likely Soluble | THF is a good solvent for a variety of organic molecules, including those with polar functional groups. |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | A related compound, 5-bromo-2-(methylsulfonyl)pyrimidine-4-carboxylic acid, is described as having enhanced solubility in polar solvents.[4] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A related compound, 5-bromo-2-(methylsulfonyl)pyrimidine-4-carboxylic acid, is described as having enhanced solubility in polar solvents.[4] |

Experimental Protocol: Determination of Thermodynamic Solubility

The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of 5-Bromo-2-(methylsulfonyl)pyrimidine in an organic solvent. This protocol is based on the shake-flask method, a widely accepted technique for solubility measurement.

1. Materials and Equipment:

-

5-Bromo-2-(methylsulfonyl)pyrimidine (solid)

-

Selected organic solvent (e.g., methanol, acetonitrile)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of 5-Bromo-2-(methylsulfonyl)pyrimidine and add it to a vial containing a known volume of the organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the solid particles to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of 5-Bromo-2-(methylsulfonyl)pyrimidine of known concentrations in the same solvent.

-

Analyze both the standard solutions and the filtered sample solution by a validated analytical method, such as HPLC.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) of the standards against their concentrations.

-

Determine the concentration of 5-Bromo-2-(methylsulfonyl)pyrimidine in the sample solution by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

The determined concentration represents the thermodynamic solubility of the compound in the specific solvent at the given temperature.

-

Report the solubility in appropriate units, such as g/L or mg/mL.

-

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 5-Bromo-2-(methylsulfonyl)pyrimidine.

Caption: Synthesis and purification workflow for 5-Bromo-2-(methylsulfonyl)pyrimidine.

This workflow outlines the key steps involved in the chemical synthesis of 5-Bromo-2-(methylsulfonyl)pyrimidine, starting from its precursor, followed by a work-up procedure to isolate the crude product, and concluding with a purification step to obtain the final solid compound.[2]

References

5-Bromo-2-(methylsulphonyl)pyrimidine: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Bromo-2-(methylsulphonyl)pyrimidine. The information is curated for researchers and professionals in drug development and related scientific fields. Due to the limited availability of specific quantitative stability data in public literature, this guide synthesizes information from safety data sheets, supplier recommendations, and studies on the chemical class of 2-sulfonylpyrimidines to provide a thorough understanding of the compound's characteristics.

Chemical and Physical Properties

This compound is a white crystalline powder. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| CAS Number | 38275-48-8 |

| Molecular Formula | C₅H₅BrN₂O₂S |

| Molecular Weight | 237.07 g/mol |

| Melting Point | 130-133 °C |

| Appearance | White crystalline powder |

Recommended Storage and Handling

Proper storage and handling are crucial for maintaining the integrity and purity of this compound. The recommended conditions are summarized in Table 2.

| Condition | Recommendation | Rationale |

| Temperature | Store at room temperature in a cool location.[1][2][3][4][5] Some suppliers offer cold-chain transportation, suggesting refrigeration may be an option for enhanced long-term stability. | Prevents potential thermal degradation. |

| Atmosphere | Store in a dry, well-ventilated place.[1] Keep container tightly closed.[1] | The sulfonylpyrimidine class can be susceptible to hydrolysis, making it important to protect from moisture. |

| Light | Store away from direct light. | While specific photostability data is unavailable, it is a general best practice for complex organic molecules. |

| Handling | Handle in a well-ventilated area.[1] Use personal protective equipment (PPE), including safety goggles and gloves.[1] | To avoid inhalation and contact with skin and eyes. |

Stability Profile and Degradation Pathways

While a definitive stability profile for this compound is not publicly available, with some safety data sheets explicitly stating "no data available" for chemical stability, an understanding of its potential degradation can be inferred from the chemistry of 2-sulfonylpyrimidines.

Hydrolytic Stability: 2-Sulfonylpyrimidines are generally considered to have good aqueous stability. However, they can undergo slow, time- and pH-dependent hydrolysis to form the corresponding pyrimidin-2-ol byproduct. This reaction is more likely with derivatives containing strong electron-withdrawing groups. The pyrimidine ring itself contributes to the relative stability compared to other heterocyclic systems like 1,3,5-triazine, which are highly susceptible to hydrolysis.

Reactivity with Nucleophiles: A significant degradation pathway for 2-sulfonylpyrimidines is their reaction with nucleophiles, particularly thiols. This occurs via a nucleophilic aromatic substitution (SNAr) reaction, where the sulfonyl group is displaced. This reactivity is a key consideration in experimental design, especially in biological assays containing free thiol groups (e.g., from cysteine residues in proteins or glutathione in cell lysates).

The logical relationship between storage conditions and compound stability is illustrated in the following diagram:

Experimental Protocols: Forced Degradation Studies

To generate specific stability data for this compound, forced degradation studies are recommended. These studies intentionally stress the compound to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods. A general experimental workflow is proposed in Table 3, based on ICH guidelines.

| Stress Condition | Proposed Methodology | Analytical Technique |

| Acid Hydrolysis | Dissolve the compound in a suitable solvent and treat with 0.1 N HCl at room temperature and elevated temperature (e.g., 60 °C) for a defined period. | HPLC-UV/MS to monitor for the appearance of degradation products. |

| Base Hydrolysis | Dissolve the compound in a suitable solvent and treat with 0.1 N NaOH at room temperature and elevated temperature (e.g., 60 °C) for a defined period. | HPLC-UV/MS to identify and quantify any degradation. |

| Oxidative Degradation | Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature. | HPLC-UV/MS to assess oxidative stability. |

| Thermal Degradation | Expose the solid compound to elevated temperatures (e.g., 80 °C, 100 °C) for a set duration. | HPLC-UV/MS analysis of a dissolved sample to check for degradation. |

| Photostability | Expose a solution of the compound and the solid compound to a calibrated light source (e.g., Xenon lamp) providing both UV and visible light. A dark control should be run in parallel. | HPLC-UV/MS to determine light sensitivity. |

The following diagram outlines a typical workflow for conducting these forced degradation studies:

Conclusion

References

- 1. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 5-Bromo-2-(methylsulphonyl)pyrimidine for Researchers and Drug Development Professionals

An Intermediate of Strategic Importance in Medicinal Chemistry

5-Bromo-2-(methylsulphonyl)pyrimidine is a key building block for the synthesis of a variety of biologically active molecules. Its unique electronic properties and reactive sites make it a versatile substrate in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics. This technical guide provides a comprehensive overview of its chemical properties, commercial availability, synthesis, and applications, with a focus on detailed experimental protocols and the visualization of key chemical and biological pathways.

Physicochemical and Commercial Data

This compound is commercially available from a range of suppliers, typically as a solid with high purity. The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Data | Reference |

| CAS Number | 38275-48-8 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₅H₅BrN₂O₂S | --INVALID-LINK-- |

| Molecular Weight | 237.07 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline solid | General supplier information |

| Purity | ≥97% | --INVALID-LINK-- |

| Melting Point | 130-133 °C | --INVALID-LINK-- |

| Solubility | Soluble in organic solvents like methanol | General chemical knowledge |

| Storage Conditions | Sealed in a dry, room temperature environment | --INVALID-LINK-- |

Commercial Suppliers:

A non-exhaustive list of commercial suppliers includes:

-

Sigma-Aldrich

-

ChemShuttle

-

BLD Pharm

-

ChemicalBook

-

Pure Chemistry Scientific Inc.

-

Santai Labs, Inc.

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the oxidation of the corresponding methylthio-pyrimidine precursor. This method is efficient and yields the desired product in high purity.

Experimental Protocol: Oxidation of 5-Bromo-2-(methylthio)pyrimidine

This protocol is adapted from established literature procedures.

Materials:

-

5-Bromo-2-(methylthio)pyrimidine

-

Oxone® (Potassium peroxymonosulfate)

-

Methanol

-

4N Sodium hydroxide solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

In a suitable reaction vessel, dissolve 5-bromo-2-(methylthio)pyrimidine (1.0 eq) in methanol.

-

In a separate beaker, prepare a solution of Oxone® (3.2 eq) in deionized water.

-

Cool the methanol solution of the starting material in an ice bath.

-

Slowly and alternately add the Oxone® solution and a 4N aqueous sodium hydroxide solution to the reaction mixture, maintaining the pH between 2 and 3 and keeping the temperature controlled.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Upon completion of the reaction (monitored by TLC or LC-MS), add deionized water to dilute the mixture.

-

Extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).

-

Adjust the pH of the aqueous layer to 7 with 4N sodium hydroxide and extract again with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can often be used in the next step without further purification.

Applications in the Synthesis of Bioactive Molecules

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly those with applications in drug discovery. The methylsulfonyl group at the 2-position is an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. The bromine atom at the 5-position provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyrimidine ring and the methylsulfonyl group makes the C2 position highly susceptible to nucleophilic attack. This allows for the facile introduction of various nucleophiles, such as amines and alcohols.

A prominent example of this reactivity is in the synthesis of the dual endothelin receptor antagonist, Macitentan. While many reported syntheses of Macitentan utilize 5-bromo-2-chloropyrimidine, the higher reactivity of the methylsulfonyl leaving group makes this compound an excellent alternative.

This generalized protocol illustrates the use of this compound in a key step of a Macitentan-like synthesis.

Materials:

-

N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous toluene

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

To a solution of N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide (1.0 eq) in anhydrous toluene in a flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise at 10-15 °C.

-

Stir the resulting mixture for 20-30 minutes at the same temperature to form the alkoxide.

-

Slowly add a solution of this compound (1.1 eq) in anhydrous DMF.

-

Heat the reaction mixture to approximately 60 °C and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

After completion, cool the reaction to room temperature and carefully quench with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by crystallization or column chromatography to yield the desired Macitentan analogue.

Role in Kinase Inhibitor Signaling Pathways

Pyrimidine-based scaffolds are prevalent in the design of kinase inhibitors due to their structural similarity to the adenine core of ATP, allowing for competitive binding to the kinase ATP-binding site. The functionalization of the pyrimidine ring, facilitated by versatile intermediates like this compound, is crucial for achieving high potency and selectivity against specific kinases.

For instance, derivatives of this compound can be used to synthesize inhibitors of Aurora kinases, which are key regulators of mitosis. Overexpression of Aurora kinases is implicated in various cancers, making them attractive therapeutic targets. Inhibition of Aurora kinases disrupts the cell cycle, leading to mitotic arrest and ultimately, apoptosis in cancer cells.

The Strategic Role of 5-Bromo-2-(methylsulphonyl)pyrimidine in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Introduction

5-Bromo-2-(methylsulphonyl)pyrimidine is a key heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, characterized by a pyrimidine core functionalized with a bromine atom and a methylsulphonyl group, render it a highly versatile intermediate for the synthesis of a diverse array of biologically active molecules.[1][2] The pyrimidine scaffold itself is a fundamental component of life, forming the basis of nucleobases like cytosine, thymine, and uracil, which are essential for DNA and RNA.[3][4] This inherent biological relevance has made pyrimidine derivatives a fertile ground for the discovery of novel therapeutics across various disease areas, including oncology, infectious diseases, and inflammatory conditions.[5][6]

The strategic placement of the bromo and methylsulphonyl groups on the pyrimidine ring provides two distinct points for chemical modification. The methylsulphonyl group at the 2-position acts as an excellent leaving group, facilitating nucleophilic substitution reactions. Simultaneously, the bromine atom at the 5-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings.[7] This dual reactivity allows for the sequential and controlled introduction of different substituents, enabling the construction of complex molecular architectures and the systematic exploration of structure-activity relationships (SAR).

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and pivotal role of this compound in medicinal chemistry, with a focus on its application in the development of targeted therapies.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the oxidation of its precursor, 5-bromo-2-(methylthio)pyrimidine.[8] The methylthioether is a more stable and readily accessible starting material, which is then converted to the more reactive methylsulphone.

Experimental Protocol: Synthesis via Oxidation

This protocol details the oxidation of 5-bromo-2-(methylthio)pyrimidine to this compound.[8]

Materials:

-

5-bromo-2-(methylthio)pyrimidine

-

Methanol

-

Oxone® (potassium peroxymonosulfate)

-

Sodium hydroxide (4N aqueous solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Water

Procedure:

-

Dissolve 5-bromo-2-(methylthio)pyrimidine (10.0 g, 48.8 mmol) in methanol (195 mL).

-

Prepare a solution of Oxone® (94.6 g, 154 mmol) in water (500 mL).

-

In an alternating fashion, add the Oxone® solution and a 4N aqueous sodium hydroxide solution (40 mL, 160 mmol) to the solution of 5-bromo-2-(methylthio)pyrimidine. It is crucial to control the temperature and maintain the pH of the reaction mixture between 2 and 3 during the addition.

-

After the complete addition of the reagents, stir the reaction mixture at room temperature for 2 hours.

-

Upon completion of the reaction, dilute the mixture with water (500 mL).

-

Extract the aqueous mixture with ethyl acetate (2 x 500 mL).

-

Adjust the pH of the aqueous layer to 7 and perform another extraction with ethyl acetate.

-

Combine all the organic layers and dry them over anhydrous magnesium sulfate.

-

Concentrate the dried organic solution under reduced pressure to yield this compound. The product is often obtained in high yield (around 80%) and can typically be used in subsequent steps without further purification.[8]

Characterization:

Synthesis workflow for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 38275-48-8 | |

| Molecular Formula | C₅H₅BrN₂O₂S | |

| Molecular Weight | 237.07 g/mol | |

| Appearance | Solid | |

| Melting Point | 130-133 °C | |

| SMILES String | CS(=O)(=O)c1ncc(Br)cn1 | |

| InChI Key | MVIRMXABVKJKAR-UHFFFAOYSA-N |

Role in Medicinal Chemistry: A Versatile Scaffold

The utility of this compound in drug discovery stems from its capacity to serve as a versatile scaffold for the synthesis of targeted therapies. The pyrimidine core is a common feature in a multitude of approved drugs, particularly in the realm of kinase inhibitors.[1][9]

Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[10] Consequently, kinase inhibitors have emerged as a major class of anticancer drugs.[9] The pyrimidine ring is an effective hinge-binding motif, capable of forming key hydrogen bonds within the ATP-binding pocket of many kinases.

This compound is an ideal starting material for the synthesis of kinase inhibitors due to its dual reactive sites. The methylsulphonyl group can be displaced by a variety of nucleophiles, such as amines or alcohols, to introduce substituents that can interact with the solvent-exposed region of the kinase. Subsequently, the bromo group can be utilized in palladium-catalyzed cross-coupling reactions to introduce larger aromatic or heteroaromatic moieties that can occupy other pockets within the enzyme's active site. This sequential functionalization allows for the fine-tuning of a compound's potency and selectivity.

Reactivity of this compound.

Endothelin Receptor Antagonists

Beyond kinase inhibitors, this pyrimidine derivative has been employed in the synthesis of other important therapeutic agents. For instance, it is a key intermediate in the preparation of dual endothelin receptor antagonists like Macitentan, which is used to treat pulmonary arterial hypertension.[1][11][12] In the synthesis of these molecules, the pyrimidine moiety is typically introduced via nucleophilic substitution of the methylsulphonyl group by an alcohol.[11][12]

Biological Activity of Resulting Derivatives

While this compound is primarily a synthetic intermediate, the derivatives synthesized from it exhibit a wide range of biological activities. The nature and position of the substituents on the pyrimidine ring are critical in determining the pharmacological profile of the final compound.[5]

The table below summarizes hypothetical, yet representative, biological activity data for kinase inhibitors that could be synthesized using a this compound scaffold. This illustrates the type of quantitative data generated during drug discovery campaigns.

| Compound ID | Target Kinase | IC₅₀ (nM) | Assay Type |

| PQR-101 | EGFR | 15 | Biochemical |

| PQR-102 | VEGFR2 | 25 | Cellular |

| PQR-103 | BTK | 8 | Biochemical |

| PQR-104 | JAK2 | 50 | Cellular |

| PQR-105 | ALK | 12 | Biochemical |

Note: The data in this table is illustrative and intended to represent the type of quantitative information obtained in drug discovery projects utilizing this scaffold.

Key Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol provides a general methodology for the nucleophilic aromatic substitution (SNAr) reaction at the C2 position of this compound, a common step in the synthesis of its derivatives.[11][12]

Materials:

-

This compound

-

An alcohol (e.g., ethylene glycol derivative)

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol in anhydrous THF.

-

Cool the solution to 0 °C and add sodium hydride (typically 2.5 equivalents) portion-wise to deprotonate the alcohol, forming the corresponding alkoxide.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add a solution of this compound in anhydrous THF to the alkoxide solution.

-

Heat the reaction mixture to an elevated temperature (e.g., reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully quench it with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 2-alkoxy-5-bromopyrimidine derivative.

Targeting a kinase signaling pathway with a pyrimidine-based inhibitor.

Conclusion

This compound is a quintessential example of a privileged scaffold in medicinal chemistry. Its straightforward synthesis and, more importantly, its dual-functional nature make it an invaluable tool for the construction of complex, biologically active molecules. The ability to perform sequential and regioselective modifications at the C2 and C5 positions provides medicinal chemists with the flexibility needed to optimize drug candidates for potency, selectivity, and pharmacokinetic properties. As the demand for novel targeted therapies continues to grow, the strategic application of versatile building blocks like this compound will remain a cornerstone of modern drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. One moment, please... [sjomr.org.in]

- 5. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmatutor.org [pharmatutor.org]

- 7. Page loading... [guidechem.com]

- 8. 5-BROMO-2-METHANESULFONYL-PYRIMIDINE | 38275-48-8 [chemicalbook.com]

- 9. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-2-(methylsulphonyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction